molecular formula C13H10BrN3O B11695614 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide

4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide

Cat. No.: B11695614
M. Wt: 304.14 g/mol
InChI Key: HVMRJFFCKYXQOK-CXUHLZMHSA-N
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Description

4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and their ability to form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide typically involves the condensation reaction between 4-bromo-benzoic acid hydrazide and pyridine-2-carboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Complexation Reactions: The compound can form complexes with metal ions through coordination with the nitrogen and oxygen atoms.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to coordinate with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-benzoic acid phenyl-pyridin-2-yl-methylene-hydrazide
  • 4-Bromo-benzoic acid 2-methoxy-naphthalen-1-ylmethylene-hydrazide
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and medicinal chemistry, where metal complexes play a significant role in biological activity and therapeutic applications .

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

4-bromo-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)13(18)17-16-9-12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+

InChI Key

HVMRJFFCKYXQOK-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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